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Compound of Interest

Compound Name: Trifluoromethyl-tubercidin

Cat. No.: B11932483

Trifluoromethyl-tubercidin: A Technical Guide for
Researchers

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the physicochemical properties, mechanism of action, and relevant
experimental protocols for the promising antiviral compound, Trifluoromethyl-tubercidin
(TEMT).

Trifluoromethyl-tubercidin has emerged as a potent inhibitor of influenza A and B viruses,
operating through a novel host-centric mechanism. This guide consolidates available data to
facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

Trifluoromethyl-tubercidin is a derivative of the natural product tubercidin, produced by
Streptomyces. Its key physicochemical characteristics are summarized in the table below.
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Property Value Reference
Molecular Formula C12H13F3N404 [1]
Molecular Weight 334.25 g/mol [1]
CAS Number 1854086-05-7 [1]
Appearance White to off-white solid [1]
Purity >98% (HPLC) [2]
DMSO: 3.34 mg/mL (9.99 mM)
Solubility (requires ultrasonication and [1]
warming)
O[C@H]1--INVALID-LINK--
SMILES CO">C@@HN2C3=NC=NC(N [1]

)=C3C(C(F)(F)F)=C2

Storage Conditions

Powder: -20°C (protect from
light) for up to 2 years. In
DMSO: -80°C for 6 months,
-20°C for 1 month (protect
from light).

[1]3]

Note: Data on melting point, pKa, and solubility in aqueous solutions are not readily available in

the reviewed literature.

Mechanism of Action: Targeting Host-Mediated "Cap

Snatching"

Trifluoromethyl-tubercidin exhibits its antiviral activity by inhibiting a host enzyme, the 2'-O-

ribose methyltransferase 1 (MTr1).[4][5] This enzyme is critical for the "cap-snatching"”

mechanism employed by influenza viruses for their replication.[6][7]

Influenza viruses are incapable of synthesizing their own 5' cap structures, which are essential

for viral mMRNA stability and translation. Instead, they cleave the 5' cap from host pre-mRNAs

and use it as a primer for their own transcription.[6] MTrl is responsible for a crucial
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modification of the host mRNA cap, a step required for the influenza virus polymerase to
recognize and "snatch" the cap.[4][5]

By binding to the S-adenosyl-I-methionine binding pocket of MTr1, Trifluoromethyl-tubercidin
inhibits its methyltransferase activity.[4][5] This prevents the proper maturation of host mMRNA
caps, thereby depriving the influenza virus of the necessary primers for its replication. This
host-targeted mechanism suggests a lower likelihood of the development of viral resistance.

Caption: Mechanism of action of Trifluoromethyl-tubercidin.

Biological Activity

Trifluoromethyl-tubercidin has demonstrated significant and selective antiviral activity against
influenza A and B viruses.

Virus Strain Cell Line ICs0 (M) Reference
Influenza A virus Human cells 0.3 [1]
Influenza A virus Mouse cell line 7.7 [1]
Influenza B virus Human cells Active [1]

Note: Specific ICso for Influenza B virus in human cells is not detailed but the compound is
reported to be active.

The compound shows no significant activity against other viruses such as Hazara virus (HAZV)
and Schmallenberg virus (SBV), highlighting its specificity for viruses reliant on the MTr1-
dependent cap-snatching mechanism.[1] In vivo studies in mice have shown that intranasal
administration of Trifluoromethyl-tubercidin at 2 mg/kg significantly reduced influenza A virus
MRNA levels in the lungs without causing weight loss or cytotoxicity.[1]

Experimental Protocols
Synthesis and Purification

Detailed experimental protocols for the synthesis of Trifluoromethyl-tubercidin are not
publicly available, as it is described as a derivative of a natural product from Streptomyces.[4]
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[6] The purification of the final compound is achieved through High-Performance Liquid
Chromatography (HPLC) to a purity of over 98%.[2] General methods for the synthesis and
purification of tubercidin analogs often involve multi-step chemical synthesis followed by
purification techniques such as column chromatography and HPLC.

Streptomyces Fermentation Tubercidin IsolationHChemical ModificationHCrude TFMTH )—V(Pure TFMT (>98%))

Click to download full resolution via product page

Caption: Generalized workflow for TFMT production.

In Vitro MTr1 Inhibition Assay

A definitive, detailed protocol for an in vitro MTr1 inhibition assay specifically using
Trifluoromethyl-tubercidin has not been published. However, a general enzyme inhibition
assay can be adapted to measure the inhibition of MTr1. The principle of such an assay would
involve incubating recombinant MTr1 with its substrates (a cap-0 RNA oligonucleotide and S-
adenosyl-I-methionine) in the presence of varying concentrations of Trifluoromethyl-
tubercidin. The enzymatic activity can be quantified by measuring the formation of the
methylated RNA product or the byproduct, S-adenosyl-I-homocysteine.

Prepare Reagents:

- Recombinant MTrl . .
. Detect and Quantify Data Analysis:
- Cap-0 [Qg:'\:ubstrate Incubate MTr1, Cap-0 RNA, SAM, and TFMT Quench Reaction Methylated RNA Product Calculate 1Cso

- TEMT serial dilutions

Click to download full resolution via product page

Caption: Workflow for an MTr1 enzyme inhibition assay.

Cell-Based Antiviral Activity Assay (Plaque Reduction
Assay)

The antiviral activity of Trifluoromethyl-tubercidin against influenza viruses can be
determined using a plaque reduction assay. This method quantifies the reduction in viral plagque
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formation in a cell monolayer in the presence of the compound.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

e Influenza virus stock (e.g., AAIWSN/33)

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

e Trypsin-TPCK

o Trifluoromethyl-tubercidin

e Agarose or Avicel overlay

e Crystal violet staining solution

Protocol Outline:

o Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
« Virus Dilution: Prepare serial dilutions of the influenza virus stock.

« Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying
concentrations of Trifluoromethyl-tubercidin or a vehicle control.

 Incubation: After a 1-hour adsorption period, remove the virus-compound mixture and
overlay the cells with a semi-solid medium (containing agarose or Avicel) with the
corresponding concentration of Trifluoromethyl-tubercidin.

e Plague Formation: Incubate the plates for 2-3 days to allow for plaque formation.
» Staining: Fix the cells and stain with crystal violet to visualize the plaques.

» Quantification: Count the number of plagues in each well and calculate the percentage of
plaque reduction compared to the vehicle control. The ICso value is determined as the
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concentration of Trifluoromethyl-tubercidin that causes a 50% reduction in the number of

(Seed MDCK cells in 6-well plates)
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:

Add semi-solid overlay containing TFMT
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plaques.

Caption: Workflow for a plague reduction assay.

Conclusion
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Trifluoromethyl-tubercidin is a promising anti-influenza compound with a unique host-
targeting mechanism of action. Its potent and selective inhibition of influenza A and B viruses,
coupled with a potentially high barrier to resistance, makes it an attractive candidate for further
investigation. This technical guide provides a summary of its known properties and relevant
experimental frameworks to support ongoing research efforts in the field of antiviral drug
development. Further studies are warranted to fully elucidate its physicochemical properties,
optimize its synthesis, and comprehensively evaluate its preclinical and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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